

Nelipepimut-S in Early-Phase Breast Cancer Clinical Trials: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nelipepimut-S	
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Introduction

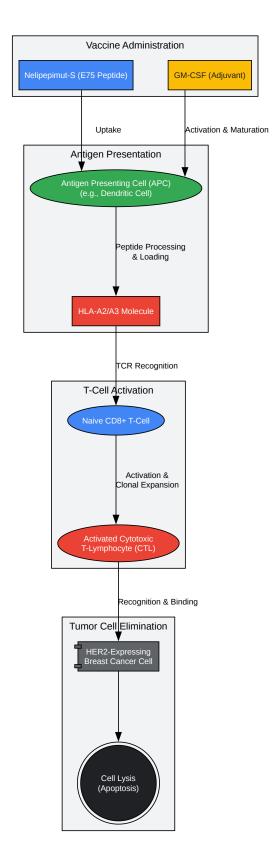
Nelipepimut-S (also known as E75 and marketed as NeuVax™) is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is a nine-amino acid, major histocompatibility complex (MHC) class I peptide from the extracellular domain of HER2. [1][2] This vaccine is designed to elicit a targeted immune response against HER2-expressing tumor cells. Administered with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF), Nelipepimut-S aims to stimulate a patient's immune system to recognize and eliminate cancer cells, thereby preventing disease recurrence. This technical guide provides an in-depth overview of the early-phase clinical trial results for Nelipepimut-S in breast cancer, focusing on quantitative data, experimental protocols, and the underlying immunological mechanisms.

Mechanism of Action

Nelipepimut-S functions by stimulating a specific cytotoxic T-lymphocyte (CTL) response against HER2-expressing tumor cells.[3] The E75 peptide binds to human leukocyte antigen (HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[1] These APCs then present the peptide to CD8+ T-cells, leading to their activation and proliferation. The activated CTLs can then identify and destroy HER2-expressing cancer cells, including micrometastatic foci, through cell lysis.[3] The accompanying GM-CSF acts as an adjuvant, enhancing the



immune response by promoting the proliferation, maturation, and migration of dendritic cells, which are potent APCs.





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Caption: Mechanism of Action of Nelipepimut-S Vaccine.

Clinical Trial Data Phase I/II Adjuvant Trials

Early phase I/II trials evaluated the safety, immunogenicity, and efficacy of **Nelipepimut-S** with GM-CSF in disease-free, node-positive and high-risk node-negative breast cancer patients. The final analysis at a 60-month follow-up demonstrated the vaccine to be safe and capable of stimulating an antigen-specific immune response.

Trial Phase	Patient Population	Vaccine Group (VG)	Control Group (CG)	Key Findings	Reference
1/11	Node-positive & high-risk node- negative breast cancer	n = 108	n = 79	5-Year DFS: 89.7% (VG) vs. 80.2% (CG) (P = 0.08)	
I/II (Optimal Dose)	Subgroup of optimally dosed patients	n/a	n/a	5-Year DFS: 94.6% in optimally dosed patients (P = 0.05 vs. CG)	
I/II (18-month follow-up)	Combined trials	n/a	n/a	Recurrence Rate: 5.6% (VG) vs. 14.2% (CG) (P = 0.04)	

Phase III PRESENT Trial (NCT01479244)

The promising results from the phase I/II trials led to the design of the Phase III PRESENT (Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to



Intermediate HER2 Expression with NeuVax Treatment) trial. This was a randomized, double-blind, placebo-controlled study. However, the trial was stopped early for futility based on an interim analysis by the Independent Data Monitoring Committee.

Trial	Patient Population	Interventio n	Control	Primary Endpoint	Outcome	Reference
PRESENT (Phase III)	758 women with early- stage, node- positive, low-to- intermediat e HER2- expressing breast cancer	Nelipepimu t-S + GM- CSF	Placebo + GM-CSF	3-year Disease- Free Survival (DFS)	No significant difference in DFS at 16 months median follow-up; trial halted for futility.	

Combination and Neoadjuvant Trials

Further studies have explored **Nelipepimut-S** in combination with other therapies and in different settings.



Trial	Patient Population	Intervention	Control	Key Findings	Reference	
Phase IIb (NCT015700 36)	275 patients with HER2 low- expressing breast cancer	Nelipepimut- S + Trastuzumab + GM-CSF	Trastuzumab + GM-CSF	No significant difference in overall DFS (p=0.18). In TNBC subset (n=97), DFS was 92.6% vs. 71.9% (HR=0.26, p=0.01).		
Phase II VADIS (NCT026365 82)	13 HLA-A2+ women with Ductal Carcinoma in Situ (DCIS)	Nelipepimut- S + GM-CSF (n=9)	GM-CSF alone (n=4)	Numerically greater increase in NPS-specific CTLs in the vaccine arm (11-fold increase from baseline) vs. control (2.25-fold), but not statistically significant.		
Phase II (NCT022976 98)	100 high-risk, HER2+ breast cancer patients	Nelipepimut- S + Trastuzumab + GM-CSF	Trastuzumab + GM-CSF	No significant difference in 36-month iDFS (79% vs. 92%, p=0.11) or DRFS (90% vs. 95%, p=0.40).		



Experimental Protocols Immunological Monitoring Assays

The primary method for assessing the immunogenicity of **Nelipepimut-S** in these trials was the measurement of antigen-specific T-cell responses. This was primarily achieved through in vivo delayed-type hypersensitivity (DTH) reactions and ex vivo assays such as the Enzyme-Linked Immunospot (ELISPOT) assay and flow cytometry-based dextramer assays.

Delayed-Type Hypersensitivity (DTH) Reaction:

The DTH reaction is an in vivo measure of cell-mediated immunity. In the **Nelipepimut-S** trials, patients were intradermally injected with the E75 peptide. A positive reaction, characterized by induration and erythema at the injection site after 48-72 hours, indicates the presence of an in vivo T-cell response to the peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokinesecreting cells at the single-cell level.

- Principle: Peripheral blood mononuclear cells (PBMCs) from patients are isolated and stimulated ex vivo with the **Nelipepimut-S** peptide. If antigen-specific T-cells are present, they will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ). The secreted cytokines are captured by antibodies coated on a microplate membrane, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single cytokine-producing cell.
- General Protocol Outline:
 - Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-y).
 - Cell Plating: Patient-derived PBMCs are added to the wells.
 - Stimulation: Nelipepimut-S peptide is added to the wells to stimulate the T-cells. Control wells include a negative control (no peptide) and a positive control (a mitogen like PHA).



- Incubation: Plates are incubated to allow for cytokine secretion.
- Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.
- Analysis: The spots are counted, and the frequency of antigen-specific T-cells is calculated.

Flow Cytometry-Based Dextramer/Tetramer Assay:

Flow cytometry using dextramer or tetramer technology allows for the direct visualization and quantification of antigen-specific T-cells.

- Principle: MHC-peptide multimers (dextramers or tetramers) are fluorescently labeled complexes of multiple MHC molecules, each loaded with the Nelipepimut-S peptide. These complexes bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells. By using fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8), these specific T-cells can be identified and quantified within a larger population of PBMCs.
- General Protocol Outline:
 - PBMC Isolation: PBMCs are isolated from patient blood samples.
 - Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies, including the MHC-peptide dextramer/tetramer and antibodies against T-cell lineage markers (CD3, CD8).
 - Washing: Unbound antibodies and reagents are washed away.
 - Acquisition: The stained cells are analyzed on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light.
 - Analysis: The data is analyzed to identify the percentage of CD8+ T-cells that are also positive for the Nelipepimut-S dextramer/tetramer, representing the antigen-specific CTL

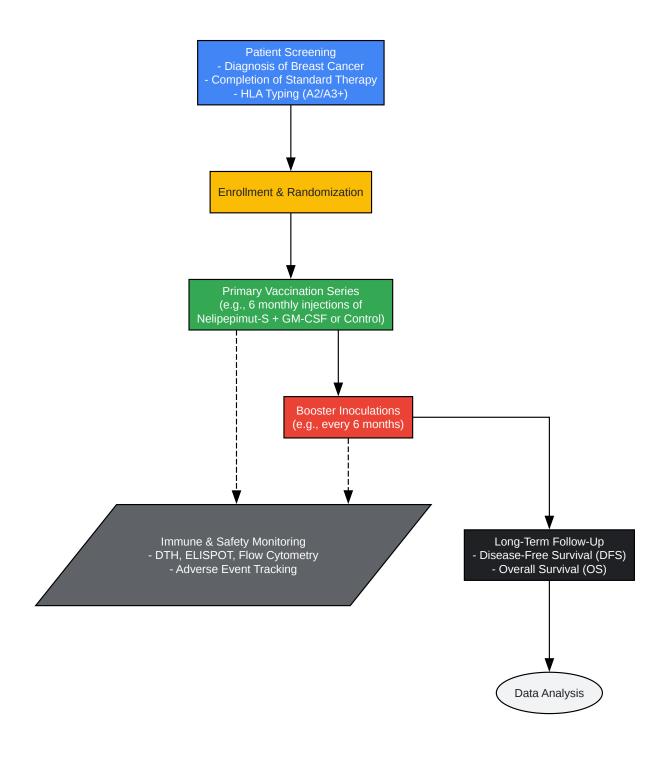


population.

Clinical Trial Workflow

The early-phase clinical trials for **Nelipepimut-S** in the adjuvant setting followed a general workflow from patient screening to long-term follow-up.





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Caption: General Workflow of Adjuvant **Nelipepimut-S** Clinical Trials.



Conclusion

Early-phase clinical trials of **Nelipepimut-S** demonstrated that the vaccine is safe and immunogenic, capable of inducing a HER2-specific T-cell response in patients with breast cancer. The initial Phase I/II studies showed a promising, albeit not statistically significant, improvement in disease-free survival, particularly in optimally dosed patients. However, the subsequent Phase III PRESENT trial was halted due to futility, as it failed to show a significant difference in DFS between the vaccine and control arms in the HER2 low-expressing population.

More recent trials have explored **Nelipepimut-S** in combination with trastuzumab and in the neoadjuvant setting for DCIS. While the combination with trastuzumab did not improve DFS in the overall HER2-low population, a significant benefit was observed in the triple-negative breast cancer subset, warranting further investigation. The VADIS trial in DCIS patients also showed that the vaccine could induce a sustained antigen-specific T-cell response.

Despite the setback of the PRESENT trial, the data from these early-phase studies provide valuable insights into the potential of peptide vaccines in breast cancer immunotherapy. Future research may focus on identifying patient populations most likely to benefit, optimizing combination strategies, and refining immunomonitoring techniques to better correlate immune responses with clinical outcomes.

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 To cite this document: BenchChem. [Nelipepimut-S in Early-Phase Breast Cancer Clinical Trials: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678017#early-phase-clinical-trial-results-for-nelipepimut-s-in-breast-cancer]

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